5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Overview
Description
“5-Bromo-2-fluorocinnamic acid” is a compound with a molecular weight of 245.05 . Another related compound is “(5-Bromo-2-fluorophenyl)methanol” with a CAS Number of 99725-13-0 and a molecular weight of 205.03 .
Synthesis Analysis
The synthesis of a related compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was reported in a study . The compound was obtained by an unreported synthetic method and its structure was confirmed by 1 H NMR, 13 C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” was analyzed using density functional theory . The study focused on the molecular electrostatic potential and frontier molecular orbitals of the compound .
Chemical Reactions Analysis
“(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is an important organic intermediate in medicinal chemistry . The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites .
Physical And Chemical Properties Analysis
“5-Bromo-2-fluorophenylacetic acid” has a density of 1.7±0.1 g/cm3, a boiling point of 319.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Synthesis and Functionalization
Tetrazoles, including 5-substituted derivatives, have significant applications across organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. They serve as advantageous intermediates in the synthesis of other heterocycles and activators in oligonucleotide synthesis. 5-Substituted tetrazoles, acting as bioisosteres of carboxylic acids, enhance pharmacokinetics, pharmacodynamics, and metabolic resistance of drugs, making them crucial in drug design (Roh, Vávrová, & Hrabálek, 2012).
Corrosion Inhibition
Certain tetrazole derivatives, including 5-phenyltetrazole and its brominated forms, have been studied as corrosion inhibitors for copper in sulfuric acid medium. These compounds, acting as mixed-type inhibitors, exhibit remarkable corrosion inhibition ability, with the effectiveness influenced by the nature of substitution on the tetrazole ring (Tan et al., 2019).
Cell Growth Assays
Tetrazoles have also been utilized in cell growth assays, indicating their value in biological research. A specific tetrazolium compound was evaluated as a substitute for MTT in microculture screening assays, showing effectiveness in determining cell viability across various cell lines. This reflects the utility of tetrazoles in biochemical assays to evaluate cell proliferation and cytotoxicity (Cory et al., 1991).
Anticancer Synergy
Gypenosides, when used in combination with 5-fluorouracil (a compound structurally related to tetrazoles through its mechanism of action), have shown to synergistically enhance the anti-tumor effect on colorectal cancer both in vitro and in vivo. This synergy was observed through oxidative stress-mediated DNA damage and p53 activation, indicating a potential therapeutic strategy for cancer treatment (Kong et al., 2015).
High Energy Compounds
5-(Fluorodinitromethyl)-2H-tetrazole and its derivatives have been explored for their applications in creating new high-energy materials. These compounds, synthesized through cycloaddition reactions, exhibit significant potential in the development of energetic materials due to their stability and performance characteristics (Haiges & Christe, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAWOWCCSPBSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-fluorophenyl)-2H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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